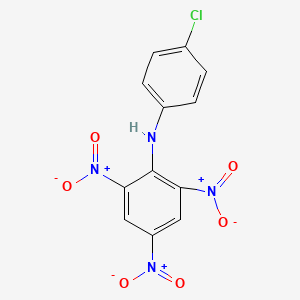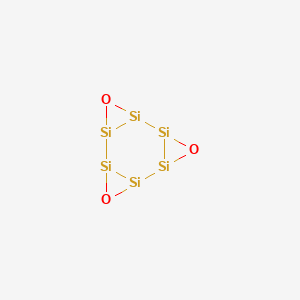
Triepoxycyclohexasilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triepoxycyclohexasilane is a silicon-based compound characterized by the presence of three epoxy groups attached to a cyclohexasilane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triepoxycyclohexasilane typically involves the reaction of cyclohexasilane with epoxidizing agents. One common method is the reaction of cyclohexasilane with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.
化学反応の分析
Types of Reactions
Triepoxycyclohexasilane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the epoxy groups to hydroxyl groups.
Substitution: The epoxy groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to selectively reduce the epoxy groups.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted cyclohexasilane compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Triepoxycyclohexasilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique electronic properties.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and biosensors.
Medicine: this compound derivatives are being explored for their potential use in medical imaging and as therapeutic agents.
Industry: In the electronics industry, this compound is used in the fabrication of semiconductors and other electronic components due to its excellent insulating properties.
作用機序
The mechanism by which triepoxycyclohexasilane exerts its effects is primarily through the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. The pathways involved include nucleophilic attack on the epoxy groups, leading to the formation of new covalent bonds and the modification of the compound’s structure.
類似化合物との比較
Similar Compounds
Cyclohexasilane: The parent compound without epoxy groups, used in similar applications but with different reactivity.
Epoxycyclohexane: A simpler analog with only one epoxy group, used in polymer synthesis and as a cross-linking agent.
Triepoxysilane: A related compound with three epoxy groups attached to a silicon atom, used in similar applications but with different structural properties.
Uniqueness
Triepoxycyclohexasilane is unique due to the combination of its silicon-based cyclohexane ring and multiple epoxy groups. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in materials science and electronics.
特性
CAS番号 |
3563-81-3 |
|---|---|
分子式 |
O3Si6 |
分子量 |
216.51 g/mol |
InChI |
InChI=1S/O3Si6/c1-4-5(1)7-3-9(7)8-2-6(4)8 |
InChIキー |
IFELOOBDKNXSHL-UHFFFAOYSA-N |
正規SMILES |
O1[Si]2[Si]1[Si]3O[Si]3[Si]4[Si]2O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


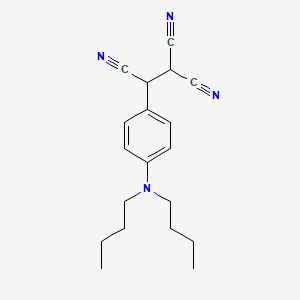
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
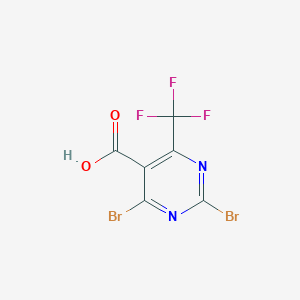
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
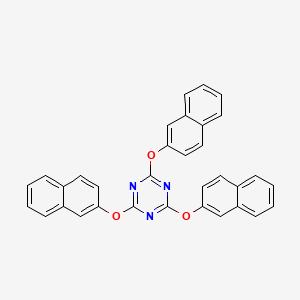
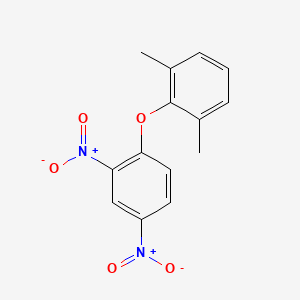
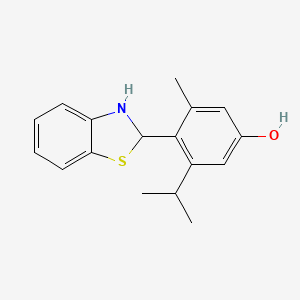
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
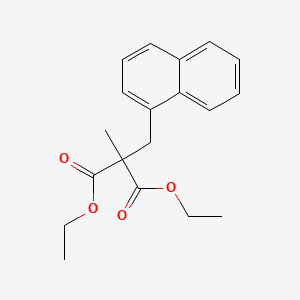
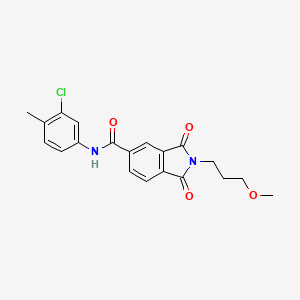
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
